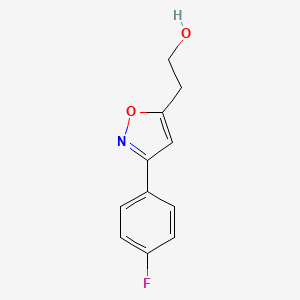![molecular formula C9H7F3N2O B1528831 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile CAS No. 1515425-69-0](/img/structure/B1528831.png)
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile
Übersicht
Beschreibung
“2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile” is a chemical compound with a molecular weight of 216.16 . Its IUPAC name is 2-(2,2,2-trifluoro-1-methylethoxy)nicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N2O/c1-6(9(10,11)12)15-8-7(5-13)3-2-4-14-8/h2-4,6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 247.7±40.0 °C and a predicted density of 1.30±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Inhibition of SARS CoV-2 RdRp
One study focused on the synthesis of azafluorene derivatives, including compounds structurally related to 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile, as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The research utilized quantum chemical, modeling, and molecular docking analysis to study the interaction of these compounds with the RdRp enzyme, suggesting potential applications in antiviral drug development (Venkateshan et al., 2020).
Xanthine Oxidoreductase Inhibition
Another study examined 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), which shares a pyridine-carbonitrile motif with 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile. FYX-051 was identified as a potent inhibitor of xanthine oxidoreductase, indicating its potential for treating conditions like hyperuricemia (Matsumoto et al., 2011).
Selective UV-vis and Fluorescence Probes
Research into tetrapyridyl tetrahydropyrrolopyrrolones, derivatives that could be structurally similar to the target compound, showed these molecules act as selective UV-vis and fluorescence "turn-on" probes for Zn2+ and Cd2+, demonstrating potential applications in chemical sensing and environmental monitoring (Gao et al., 2022).
Organic Synthesis and Functional Studies
Several studies have focused on the synthesis and functional analysis of pyridine derivatives, including efforts to understand their crystal structure, optical properties, and reactivity. These investigations provide insight into the versatile chemistry of pyridine-carbonitrile compounds and their potential applications in developing new materials and chemical sensors (Cetina et al., 2010; Kim et al., 2001).
Photophysical Properties
Another area of research involves the study of lanthanide ion complexes with thiophene-derivatized pybox, related to the luminescent properties of pyridine-carbonitrile derivatives. These complexes exhibit high luminescence quantum yields, suggesting their use in materials science for the development of new optical and electronic devices (de Bettencourt-Dias et al., 2007).
Safety And Hazards
Safety information for this compound includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.
Eigenschaften
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-6(9(10,11)12)15-8-7(5-13)3-2-4-14-8/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYKSQRXRKEKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



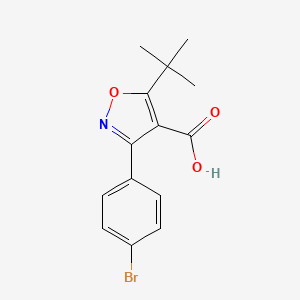
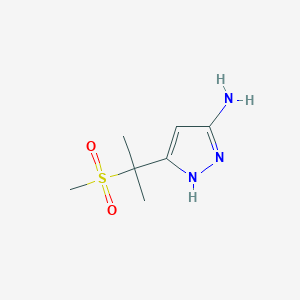
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)
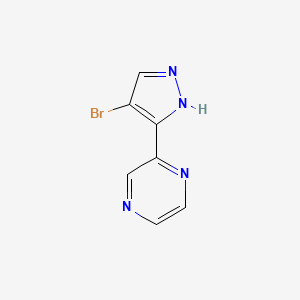
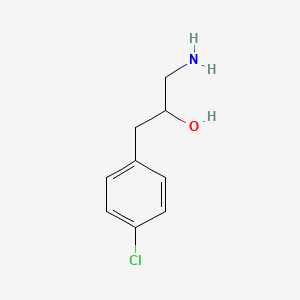
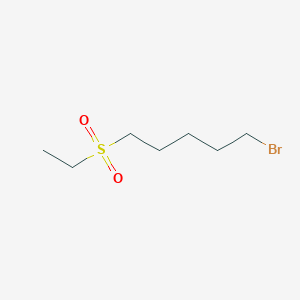
![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)
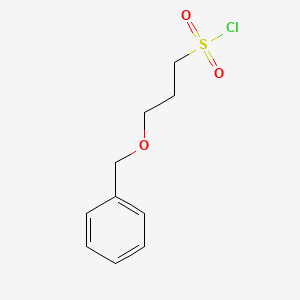
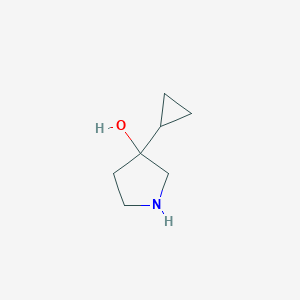
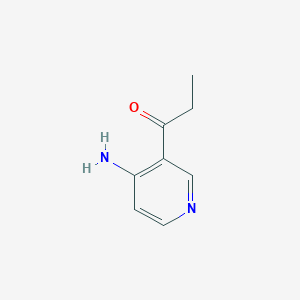
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)
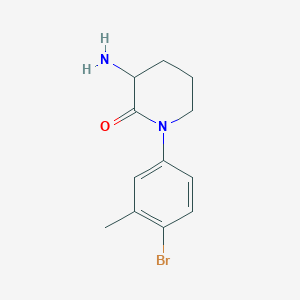
![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
